Adenosine, N-cyclobutyl- is sourced from various chemical databases, including PubChem, which provides comprehensive data on its properties and biological activities. It falls under the category of N6-substituted adenosine derivatives, which are known for their interactions with adenosine receptors (ARs), particularly the A1 and A3 subtypes. These receptors are G protein-coupled receptors involved in numerous physiological processes such as cardiac function, neurotransmission, and immune responses.
The synthesis of Adenosine, N-cyclobutyl- can be achieved through several methods. One prevalent approach involves the modification of existing adenosine derivatives through selective substitutions.
For example, one method involves reacting adenosine with cyclobutylamine in the presence of activating agents like carbodiimides to form the desired N-cyclobutyl derivative. Optimization of reaction parameters is crucial for achieving high yields and purity.
The molecular structure of Adenosine, N-cyclobutyl- can be described using several key features:
Adenosine, N-cyclobutyl- is involved in various chemical reactions that can modify its structure or utilize it as a precursor for other compounds:
These reactions are essential for further functionalization or for studying the compound's reactivity profile.
The mechanism of action for Adenosine, N-cyclobutyl- primarily involves its interaction with adenosine receptors:
Studies have shown that this compound exhibits selective agonistic properties towards certain receptor subtypes, making it valuable for therapeutic applications targeting cardiovascular and neurological disorders.
Adenosine, N-cyclobutyl- exhibits several notable physical and chemical properties:
These properties are crucial for determining its suitability for various applications in research and industry.
Adenosine, N-cyclobutyl- has several scientific applications:
The N⁶-position of adenosine serves as a critical modification site for tuning receptor affinity and subtype selectivity. SAR studies demonstrate that bulky hydrophobic substituents at this position enhance A₁ adenosine receptor (A₁AR) binding by exploiting a lipophilic subpocket within the receptor's orthosteric site [1] [6]. Cycloalkyl groups (cyclopropyl to cyclohexyl) have been systematically evaluated, revealing that ring size and conformational flexibility significantly influence ligand-receptor interactions. The cyclobutyl moiety emerges as a strategic compromise between steric bulk and metabolic stability, offering optimal van der Waals contacts with transmembrane helices 3 and 6 of A₁AR [1] [5].
Table 1: Comparative A₁AR Affinity of N⁶-Substituted Adenosine Derivatives
N⁶-Substituent | Ki (nM) at hA₁AR | Selectivity Ratio (A₁/A₃) | Structural Features |
---|---|---|---|
Cyclopropyl | 147 ± 12 | 35.8 | High ring strain, small footprint |
Cyclobutyl | 8.3 ± 0.9 | >1,200 | Balanced strain/hydrophobicity |
Cyclopentyl | 2.3 ± 0.3 | 340 | Low strain, optimal fit |
Cyclohexyl | 1.3 ± 0.2 | 400 | Larger hydrophobic pocket |
endo-Norbornyl | 0.21 ± 0.05 | 12,000 | Rigid bicyclic constraint |
Data compiled from binding assays using [³H]CHA or [³H]PIA radioligands in rat brain membranes [1] [2]
The cyclobutyl group functions as a conformationally constrained hydrophobic pharmacophore that enhances A₁AR binding through two primary mechanisms: (1) Van der Waals complementarity with Leu250, Ile274, and His278 residues in the A₁AR binding pocket, and (2) Reduced desolvation penalty compared to linear alkyl chains [2] [6]. Molecular dynamics simulations reveal that N⁶-cyclobutyl-adenosine derivatives adopt a gauche conformation that optimally orients the ribose moiety toward extracellular loop 2, enhancing receptor activation [5]. This contrasts with larger cycloalkyl groups (e.g., cyclopentyl) that induce slight helical rearrangements in transmembrane domain 6, partially explaining affinity differences. The cyclobutyl ring's 90° C-C-C bond angles create a puckered geometry that fills a subpocket inaccessible to cyclopropyl derivatives, yielding 10-fold higher A₁AR affinity than the cyclopropyl analogue (Ki = 8.3 nM vs. 147 nM) [2] [6].
Comparative SAR studies demonstrate that cyclobutyl substitution achieves a unique balance between A₁AR potency and selectivity. While cyclopentyl derivatives (e.g., CPA, Ki = 2.3 nM) exhibit slightly higher A₁AR affinity, they show only 340-fold selectivity over A₃AR [1] [5]. In contrast, N⁶-dicyclobutylmethyl adenosine derivatives like compound 9 (MRS7469) achieve >2,000-fold A₁AR selectivity while maintaining low-nanomolar affinity (Ki = 8.3 nM) [2] [6]. This enhanced selectivity stems from steric exclusion at A₃AR, where the smaller Val residue (vs. Ile in A₁AR) cannot accommodate the dicyclobutylmethyl group. Norbornyl derivatives exhibit exceptional A₁AR affinity (Ki = 0.21 nM) but suffer from synthetic complexity and reduced water solubility [1]. Cyclobutyl's intermediate ring size also confers metabolic advantages: Unlike cyclopropyl derivatives that undergo rapid CYP450-mediated ring oxidation, cyclobutyl-containing adenosine analogues demonstrate extended plasma half-lives in pharmacokinetic studies [2].
Strategic modifications beyond the N⁶-position enable fine-tuning of adenosine derivative efficacy. Dual modifications at C2 and 5′ positions yield synergistic effects on receptor subtype selectivity and functional activity [3] [6].
C2-halogenation dramatically enhances A₁AR selectivity by introducing steric and electronic perturbations in the binding pocket:
Table 2: Synergistic Effects of Halogenation and 5′-Modifications on A₁AR Selectivity
Compound | C2 Substituent | 5′-Position | hA₁AR Ki (nM) | A₁/A₂ Selectivity | A₁/A₃ Selectivity |
---|---|---|---|---|---|
N⁶-Cyclobutyl-adenosine | H | OH | 8.3 ± 0.9 | 85 | 1,200 |
N⁶-Cyclobutyl-2-Cl-adenosine | Cl | OH | 1.4 ± 0.2 | 1,500 | >10,000 |
N⁶-Cyclobutyl-NECA | H | N-ethylcarboxamido | 6.3 ± 1.1 | 1.6 | 380 |
N⁶-Cyclobutyl-2-Cl-NECA | Cl | N-ethylcarboxamido | 0.9 ± 0.1 | 2,800 | 4,500 |
N⁶-Cyclobutyl-2-Br-NECA | Br | N-ethylcarboxamido | 0.7 ± 0.1 | 3,200 | 5,800 |
Binding data from radioligand displacement assays using human recombinant receptors [5] [6]
Ribose modifications profoundly influence adenosine derivative pharmacology through conformational constraints:
The synergistic combination of N⁶-cyclobutyl, C2-halo, and methanocarba modifications yields ultra-selective A₁AR agonists like compound 33 (N⁶-dicyclobutyl-(N)-methanocarba-2-Cl-adenosine) with subnanomolar Ki (0.38 nM) and >15,000-fold A₁/A₂ selectivity [2] [5]. These multi-parametric optimizations illustrate how strategic molecular design capitalizes on adenosine receptor micropharmacology to achieve unprecedented selectivity.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7